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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Isocyanatopyridine, a heterocyclic aromatic isocyanate, is a versatile reagent in organic

synthesis, particularly valued in the development of novel therapeutic agents. Its unique

structure, featuring a pyridine ring coupled with a highly reactive isocyanate group, allows for

the construction of a diverse array of molecular architectures. This technical guide provides a

comprehensive overview of the chemical properties, structure, and reactivity of 3-
isocyanatopyridine, with a focus on its application in medicinal chemistry.

Chemical Structure and Identification
The structural representation of 3-isocyanatopyridine provides fundamental insights into its

chemical behavior. The pyridine ring, an electron-deficient aromatic system, influences the

reactivity of the isocyanate moiety.

Caption: Chemical structure of 3-isocyanatopyridine.

Table 1: Structural and Identification Data
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Identifier Value

IUPAC Name 3-isocyanatopyridine[1]

CAS Number 15268-31-2[1]

Molecular Formula C₆H₄N₂O[1]

SMILES C1=CC(=CN=C1)N=C=O[1]

InChI Key SHVVSKCXWMEDRW-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the key physicochemical properties of 3-isocyanatopyridine is presented in

Table 2. These properties are essential for its handling, storage, and application in chemical

synthesis.

Table 2: Physicochemical Properties of 3-Isocyanatopyridine

Property Value Source

Molecular Weight 120.11 g/mol [1]

Boiling Point 181.9 °C at 760 mmHg iChemical

Density 1.12 g/cm³ iChemical

Flash Point 63.8 °C iChemical

Melting Point Not available

Reactivity and Synthetic Applications
The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a wide

range of nucleophiles. This reactivity is the cornerstone of 3-isocyanatopyridine's utility in

organic synthesis.

Reaction with Nucleophiles: A General Workflow
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The general reaction of 3-isocyanatopyridine with nucleophiles, such as amines and alcohols,

proceeds via nucleophilic addition to the central carbon of the isocyanate group. This leads to

the formation of ureas and carbamates, respectively.

General Reaction of 3-Isocyanatopyridine with Nucleophiles

3-Isocyanatopyridine

Product (Urea or Carbamate)

Nucleophile (e.g., R-NH₂, R-OH)

Click to download full resolution via product page

Caption: General reaction workflow of 3-isocyanatopyridine.

Synthesis of Diarylurea Derivatives as IDH2 Inhibitors
A significant application of 3-isocyanatopyridine is in the synthesis of diarylurea derivatives.

These compounds have been investigated as potent and selective inhibitors of isocitrate

dehydrogenase 2 (IDH2), a key enzyme in cellular metabolism whose mutations are implicated

in various cancers. The synthesis typically involves the reaction of 3-isocyanatopyridine with

a substituted aniline.

Experimental Protocol: General Synthesis of N-(aryl)-N'-(pyridin-3-yl)urea Derivatives

A general procedure for the synthesis of diaryl ureas involves the reaction of an aryl amine with

an aryl isocyanate. The following is a representative protocol adapted for the synthesis of N-

aryl-N'-(pyridin-3-yl)urea derivatives.

Materials:
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Substituted aniline (1.0 eq)

3-Isocyanatopyridine (1.0 eq)

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Triethylamine (optional, as a base)

Procedure:

To a solution of the substituted aniline in the anhydrous solvent, add 3-
isocyanatopyridine dropwise at room temperature under an inert atmosphere (e.g.,

nitrogen or argon).

If the aniline salt is used, add one equivalent of a non-nucleophilic base like triethylamine

to liberate the free amine.

Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, the product may precipitate out of the solution. If so, it can be collected

by filtration.

If the product remains in solution, the solvent is removed under reduced pressure.

The crude product is then purified by recrystallization from a suitable solvent or by column

chromatography on silica gel.

Spectroscopic Data
While a comprehensive public database of the spectra for 3-isocyanatopyridine is not readily

available, the expected characteristic spectroscopic features can be predicted based on its

structure.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ

7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The chemical shifts and

coupling patterns will be characteristic of a 3-substituted pyridine.
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¹³C NMR: The carbon NMR spectrum will display six signals. The carbon of the isocyanate

group is expected to appear in the range of δ 120-130 ppm. The five carbons of the pyridine

ring will have characteristic shifts, with the carbons adjacent to the nitrogen atom appearing

at lower field.

FT-IR: The most prominent feature in the infrared spectrum will be a strong, sharp absorption

band around 2250-2275 cm⁻¹ characteristic of the asymmetric stretching vibration of the -

N=C=O group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 120.

Fragmentation patterns would likely involve the loss of CO (m/z 92) and subsequent

fragmentation of the pyridylnitrene radical cation.

Safety and Handling
3-Isocyanatopyridine is a reactive and potentially hazardous chemical. It is harmful if

swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory

irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat, should be worn when handling this compound. All manipulations should be

performed in a well-ventilated fume hood.

Conclusion
3-Isocyanatopyridine is a valuable building block in organic and medicinal chemistry. Its well-

defined structure and predictable reactivity with nucleophiles make it a key component in the

synthesis of complex molecules with important biological activities, particularly in the

development of targeted cancer therapies. A thorough understanding of its chemical properties,

reactivity, and safe handling procedures is essential for its effective and responsible use in

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-Isocyanatopyridine | C6H4N2O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isocyanatopyridine:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091239#3-isocyanatopyridine-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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